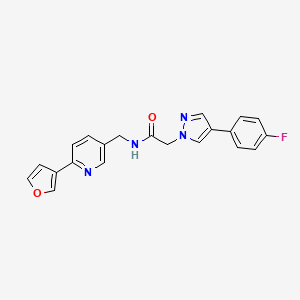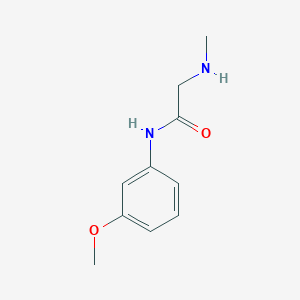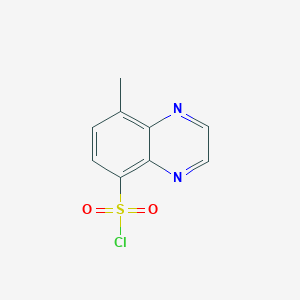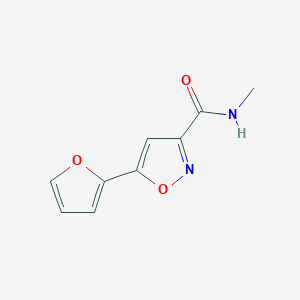
3-bromo-N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cobalt-promoted Dimerization of Aminoquinoline Benzamides
Research by Grigorjeva and Daugulis (2015) explores a cobalt-promoted dimerization method for aminoquinoline benzamides. This process uses oxygen as a terminal oxidant in ethanol, showing compatibility with various functional groups like bromo, iodo, and nitro moieties. This method's significance lies in its potential for creating complex molecular structures from simple benzamides, a foundational step in synthesizing more complex chemical entities for pharmaceutical use (Grigorjeva & Daugulis, 2015).
Structural Modification and Ligand Binding
Fan, Lever, and Lever (2011) conducted a study on the effects of structural modifications in the amine portion of substituted aminobutyl-benzamides on σ1 and σ2 receptor binding affinity and selectivity. Their research into one particularly potent and selective σ(2) receptor ligand, involving variations in the amine ring fused to the aromatic ring, underscores the importance of precise structural configuration for receptor binding efficacy. Such studies are critical for the development of targeted therapeutic agents, particularly in neurology and oncology (Fan, Lever, & Lever, 2011).
Hydrolytic Opening of the Quinazoline Ring
Shemchuk et al. (2010) describe the hydrolytic opening of the quinazoline ring in certain derivatives, leading to the formation of compounds with potential relevance in medicinal chemistry. The methodological insights provided in this study could aid in the synthesis of novel compounds with enhanced biological activities, useful in drug discovery and development (Shemchuk et al., 2010).
Synthesis and Evaluation as Ligands for σ Receptors
Xu, Lever, and Lever (2007) explored the synthesis and in vitro evaluation of tetrahydroisoquinolinyl benzamides as ligands for σ receptors. Their research, focusing on structural modifications to enhance receptor affinity and selectivity, provides valuable insights into the design of potential therapeutic agents targeting σ receptors, which are implicated in several neurological disorders (Xu, Lever, & Lever, 2007).
Mécanisme D'action
Propriétés
IUPAC Name |
3-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-12-8-16-10-15(20(25)23-18(16)9-13(12)2)6-7-22-19(24)14-4-3-5-17(21)11-14/h3-5,8-11H,6-7H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQQDULACPJNEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2833358.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2833364.png)
![1-(4-Chlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2833366.png)

![(3E)-1-benzyl-3-{[(4-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2833368.png)
![2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]-N-(2-furylmethyl)butanamide](/img/structure/B2833370.png)
![4-amino-5-(4-fluorophenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2833371.png)


![(4-aminopiperidin-1-yl)[3-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2833377.png)
![Ethyl 2-{[(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2833379.png)